

An In-depth Technical Guide to 5-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-methylthiophene-2-carboxylic acid

Cat. No.: B1341931

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylthiophene-2-carboxylic acid is a halogenated thiophene derivative that serves as a versatile building block in organic synthesis. Its structural features, including a thiophene ring, a carboxylic acid group, a methyl group, and a bromine atom, make it a valuable precursor for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **5-Bromo-3-methylthiophene-2-carboxylic acid**, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

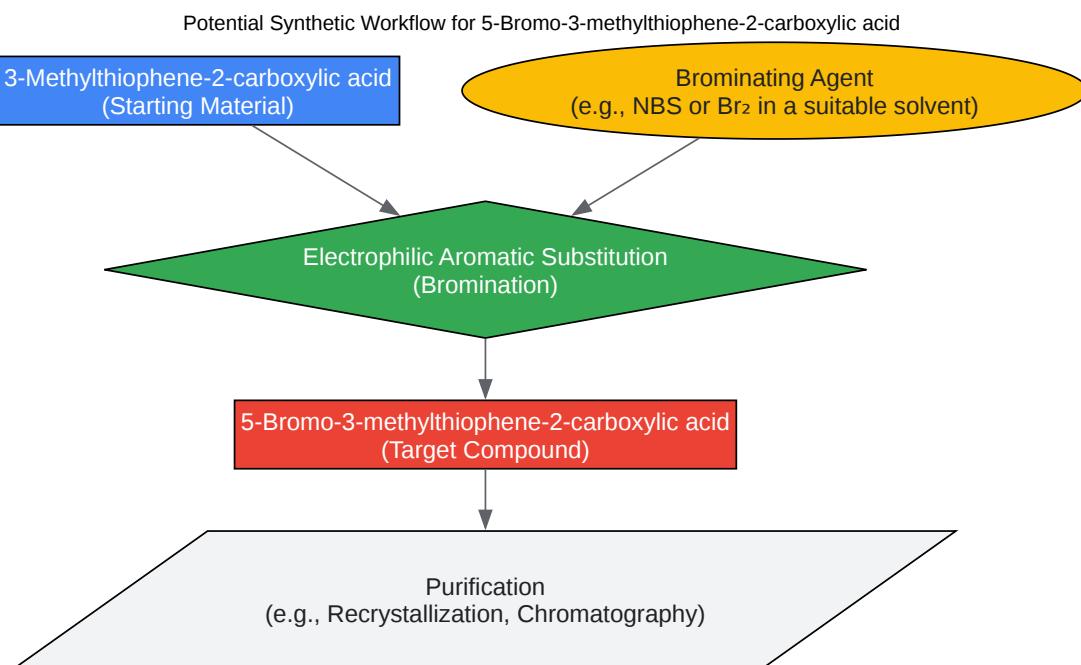
A summary of the key chemical and physical properties of **5-Bromo-3-methylthiophene-2-carboxylic acid** is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrO ₂ S	[1] [2] [3]
Molecular Weight	221.07 g/mol	[1] [4]
CAS Number	38239-45-1	[1] [2]
Appearance	Solid	
Boiling Point (Predicted)	321.1 ± 42.0 °C	[1]
pKa (Predicted)	3.49 ± 0.10	[3]
Storage Temperature	2-8°C, sealed, dry, protected from light	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-3-methylthiophene-2-carboxylic acid** is not readily available in the reviewed literature, a general synthetic approach can be inferred from the synthesis of its isomer, 3-bromo-5-methylthiophene-2-carboxylic acid. The synthesis likely involves the bromination of a suitable 3-methylthiophene-2-carboxylic acid precursor.

A plausible synthetic workflow is outlined below. This diagram is a logical representation of a potential synthetic route and should be adapted and optimized based on experimental findings.



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Caption: Potential synthetic route to **5-Bromo-3-methylthiophene-2-carboxylic acid**.

Note: The regioselectivity of the bromination will be a critical factor in this synthesis. The directing effects of the methyl and carboxylic acid groups on the thiophene ring will influence the position of the incoming bromine atom.

Spectroscopic Data (Predicted and Analog-Based)

Detailed experimental spectroscopic data for **5-Bromo-3-methylthiophene-2-carboxylic acid** is not widely published. However, based on the known spectra of similar compounds and general principles of spectroscopy, the following characteristics can be anticipated.

1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the proton on the thiophene ring, and a singlet in the aliphatic region for the methyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

13C NMR Spectroscopy

The ^{13}C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the thiophene ring carbons will be influenced by the bromine, methyl, and carboxylic acid substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of $2500\text{-}3300\text{ cm}^{-1}$. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm^{-1} . Other characteristic peaks will include C-H, C-C, and C-S stretching and bending vibrations of the thiophene ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine atom (79Br and 81Br isotopes). Fragmentation may involve the loss of the carboxylic acid group and other fragments from the thiophene ring.

Applications in Drug Discovery and Development

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. While specific biological data for **5-Bromo-3-methylthiophene-2-carboxylic acid** is limited in the public domain, its structural motifs suggest potential as a scaffold for the development of various therapeutic agents. Thiophene derivatives have been

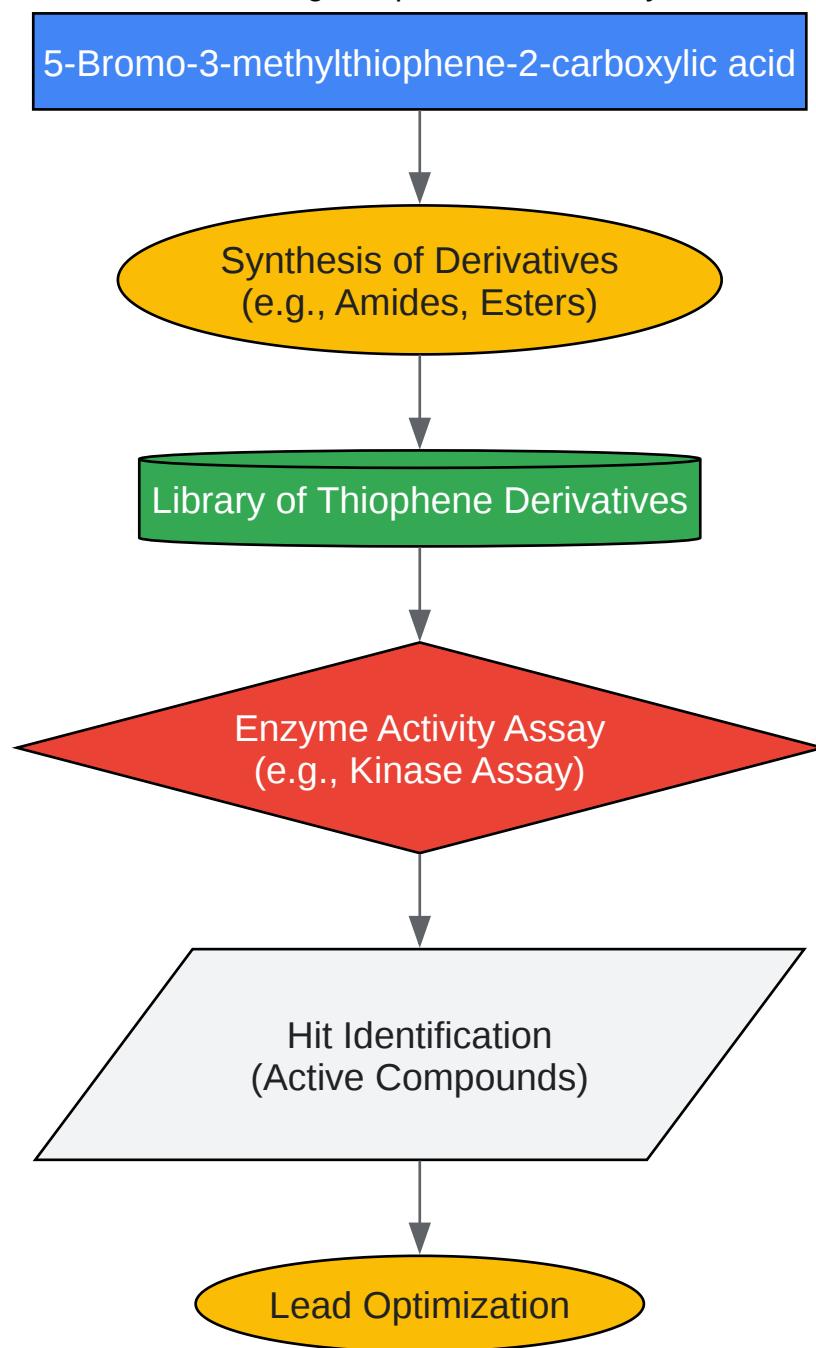
investigated for a range of activities, including as enzyme inhibitors and as anticancer and antimicrobial agents.

Potential as Enzyme Inhibitors

The carboxylic acid functionality of **5-Bromo-3-methylthiophene-2-carboxylic acid** allows for the formation of various derivatives, such as amides and esters. These derivatives can be designed to interact with the active sites of enzymes, potentially leading to their inhibition. For instance, thiophene carboxamides have been explored as kinase inhibitors.

The following diagram illustrates a general workflow for screening thiophene derivatives as potential enzyme inhibitors.

Workflow for Screening Thiophene-based Enzyme Inhibitors

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Caption: General workflow for identifying enzyme inhibitors from a thiophene-based library.

Potential Anticancer and Antimicrobial Applications

Thiophene derivatives have shown promise as both anticancer and antimicrobial agents. The thiophene ring is a bioisostere of the benzene ring and can be found in several approved drugs. The development of novel anticancer and antimicrobial drugs often involves the synthesis and screening of libraries of compounds based on privileged scaffolds like thiophene.

Experimental Protocols (General)

While specific protocols for **5-Bromo-3-methylthiophene-2-carboxylic acid** are not detailed, general experimental procedures for reactions involving similar compounds can be adapted.

General Procedure for Amide Coupling

- Dissolve **5-Bromo-3-methylthiophene-2-carboxylic acid** in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
- Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).
- Stir the mixture at room temperature for a short period to activate the carboxylic acid.
- Add the desired amine to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.
- Purify the resulting amide by column chromatography or recrystallization.

Conclusion

5-Bromo-3-methylthiophene-2-carboxylic acid is a valuable and versatile building block for organic synthesis. Its potential for derivatization into a wide array of compounds makes it an attractive starting material for the discovery of new molecules with interesting biological activities. Further research is needed to fully elucidate its properties, develop efficient synthetic routes, and explore its potential in drug discovery and materials science. This guide provides a

foundational understanding for researchers and professionals working with this and related thiophene derivatives.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-3-methylthiophene-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1341931#properties-of-5-bromo-3-methylthiophene-2-carboxylic-acid]

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